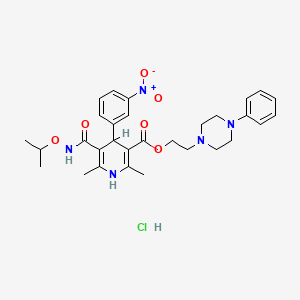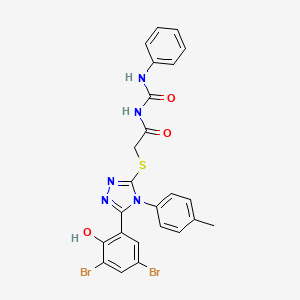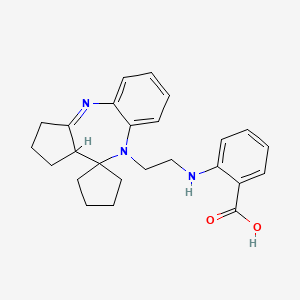
alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a chlorophenyl group, and a hydrazide functional group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl, chlorophenyl, and hydrazide groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent for treating various diseases. In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other hydrazide derivatives and pyrrolidine-based molecules. These compounds share structural features with alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide but may differ in their functional groups or overall structure .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
124519-10-4 |
|---|---|
Fórmula molecular |
C15H22ClN3O2 |
Peso molecular |
311.81 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanehydrazide |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-5-3-11(4-6-13)14(20)9-12(15(21)18-17)10-19-7-1-2-8-19/h3-6,12,14,20H,1-2,7-10,17H2,(H,18,21) |
Clave InChI |
PQHXRQWIFPWMIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


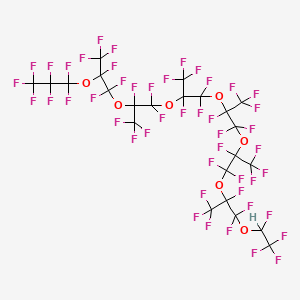
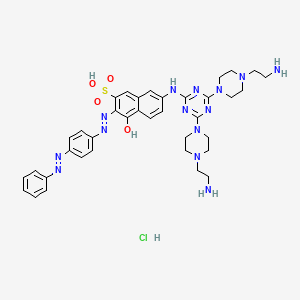
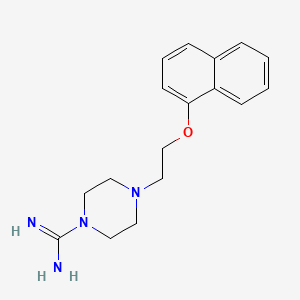
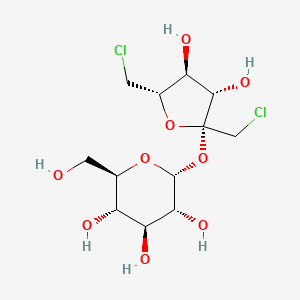

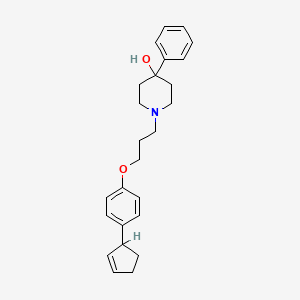
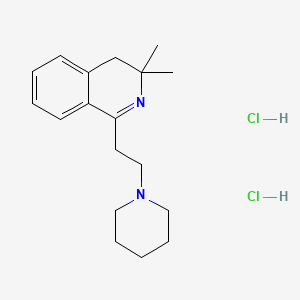
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
